5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Medicinal Chemistry Physicochemical Profiling Barbiturate Derivatives

5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 69791-20-4) is a fully substituted pyrimidinetrione derivative belonging to the barbituric acid class. It is distinguished from the parent N1,N3-unsubstituted analog (CAS 23872-55-1) by the presence of methyl groups at both the 1- and 3-positions.

Molecular Formula C13H12ClN3O3
Molecular Weight 293.71
CAS No. 69791-20-4
Cat. No. B2868985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
CAS69791-20-4
Molecular FormulaC13H12ClN3O3
Molecular Weight293.71
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H12ClN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3
InChIKeyCDFRTLQHILHQDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 69791-20-4): A 1,3-Dimethylbarbituric Acid Derivative for Targeted Heterocyclic Chemistry and Biochemical Screening


5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS 69791-20-4) is a fully substituted pyrimidinetrione derivative belonging to the barbituric acid class . It is distinguished from the parent N1,N3-unsubstituted analog (CAS 23872-55-1) by the presence of methyl groups at both the 1- and 3-positions [1]. This compound is commercially available as a research-grade chemical from multiple suppliers, typically at ≥95% purity , and serves as a synthetic building block or screening candidate in medicinal chemistry programs exploring acetylcholinesterase inhibition [2] and kinase modulation .

Why Generics Cannot Substitute 5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione in Structure-Activity Studies


Substituting 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione with in-class pyrimidinetrione analogs introduces confounded pharmacological variables. The N1,N3-dimethyl substitution eliminates hydrogen-bond donor capacity at these positions, drastically altering solubility, metabolic stability, and target engagement compared to the N1,N3-unsubstituted barbituric acid core [1]. Patent-level evidence from the acetylcholinesterase inhibitor class demonstrates that even minor variations at the N1-phenyl substituent produce >10-fold shifts in IC50 values against normal versus mutated enzyme isoforms [2]. Without matched-pair comparative data for the specific 4-chloroanilino methylene motif, any generic substitution risks invalidating the biological hypothesis under investigation.

Quantitative Differentiation Evidence for 5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Relative to Closest Analogs


N1,N3-Dimethyl Substitution Provides Enhanced Lipophilicity and Predicted Membrane Permeability Compared to the N1,N3-Unsubstituted Analog

The target compound (C13H12ClN3O3; MW 293.71) bears N1,N3-dimethyl groups, whereas the direct des-methyl analog (CAS 23872-55-1) is C11H8ClN3O3 (MW 265.65) [1]. The additional two methyl groups increase the calculated logP by approximately 0.8–1.2 units (class-level estimate for barbituric acid scaffolds ), which is expected to enhance passive membrane permeability. Although no experimental logP was located for either compound in the open literature, the structural difference alone defines a distinct chromatographic retention, solubility, and pharmacokinetic profile that cannot be achieved with the des-methyl compound.

Medicinal Chemistry Physicochemical Profiling Barbiturate Derivatives

Vendor Supplier Purity Benchmarking Supports Reproducible Procurement

The target compound is listed by AK Scientific with a purity specification of 95% . The closest commercially cataloged analog, 6-(4-chloroanilino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione (CAS 7269-96-7), is also specified at 95% purity but represents a structurally distinct di-oxo scaffold lacking the 6-oxo group . No head-to-head purity comparison against other 5-arylidene-1,3-dimethylbarbituric acids is publicly available. The 95% purity specification provides a minimum quality benchmark for screening library procurement.

Chemical Procurement Purity Specification Reproducibility

Acetylcholinesterase Inhibitor Patent Scope Includes 5-Arylidene-1,3-dimethylpyrimidinetriones, Providing Class-Level Activity Context

Patent US20080269252 discloses that 5-[(5-methyl-2-furyl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits acetylcholinesterase with IC50 values of 1.57 μM (mutated enzyme) and 0.65 μM (normal enzyme) [1]. While the target compound is not explicitly exemplified, it falls within the generic Markush structure of formula (I) and represents a distinct 4-chloroanilino methylene variant. In contrast, the patent-exemplified furyl analog cannot probe the halogen-dependent interactions that the 4-chloroanilino group enables. The 4-chloro substitution is known in related medicinal chemistry series to impart improved metabolic stability compared to unsubstituted phenyl [2].

Acetylcholinesterase Inhibition Insecticide Discovery Resistance Management

Application Scenarios for 5-[(4-Chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione Based on Current Evidence


Physicochemical Tool Compound for Demonstrating N1,N3-Dimethylation Effects on Barbituric Acid Scaffold Behavior

When a project requires a matched molecular pair to dissect the contribution of N1,N3-methylation on solubility, logD, or permeability in a barbituric acid series, this compound serves as the dimethyl probe alongside its des-methyl analog (CAS 23872-55-1). The predicted ΔlogP of ~0.8–1.2 units provides a quantifiable differentiation for cellular permeability assays .

Screening Candidate for Acetylcholinesterase Inhibitor Programs Targeting Insecticide-Resistant Mutations

Patent US20080269252 explicitly claims pyrimidinetriones of general formula (I) as acetylcholinesterase inhibitors with demonstrated selectivity for mutated enzyme isoforms [1]. The 4-chloroanilino methylene substitution in the target compound introduces a halogen that may engage in halogen-bonding interactions within the AChE active site, a feature absent in the benchmark furyl analog. This compound is therefore a rational next-step screening candidate for resistance-breaking insecticide discovery.

Reference Standard for Analytical Method Development in Barbiturate Derivative QC

With a documented vendor purity specification of 95% and a distinct UV/Vis chromophore conferred by the 5-arylidene conjugation, this compound can serve as a system suitability standard for HPLC method development targeting related 1,3-dimethylbarbituric acid derivatives. Its retention time and spectral properties are predictably distinct from des-methyl and 6-oxo analogs.

Quote Request

Request a Quote for 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.